molecular formula C25H28N4O4S3 B2972223 ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477579-78-5

ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2972223
CAS No.: 477579-78-5
M. Wt: 544.7
InChI Key: AAYPKODEGLULLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene ring, in particular, would contribute to the compound’s aromaticity and potentially its electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene ring could contribute to its aromaticity and potentially its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex thiophene and thiadiazole derivatives, including compounds like ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and others, has been a focus of research due to their potential biological and chemical applications. These studies involve detailed synthesis pathways, characterization by spectroscopic methods, and analysis of their physical and chemical properties (Sherif & Hosny, 2014), (Spoorthy et al., 2021).

Biological Activities

Research into the biological activities of thiophene and thiadiazole derivatives has highlighted their potential in medical and pharmaceutical applications. For instance, compounds have been evaluated for their antimicrobial, anti-inflammatory, and anticancer properties, demonstrating significant potential as therapeutic agents (Fadda et al., 2017), (Abdel-Motaal et al., 2020).

Material Science Applications

In the field of material science, the incorporation of thiophene and thiadiazole units into polymers and other materials has been explored for their photovoltaic and electronic properties. These compounds contribute to the development of novel materials with potential applications in solar cells and other electronic devices (Helgesen et al., 2010).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not known at this time .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future studies could explore its synthesis, its physical and chemical properties, and its potential biological activity .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S3/c1-5-33-22(32)19-16-7-6-8-17(16)35-21(19)26-18(30)13-34-24-29-28-23(36-24)27-20(31)14-9-11-15(12-10-14)25(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYPKODEGLULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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